Cas no 24115-28-4 (Propanedinitrile,2-[(methylphenylamino)methylene]-)

Propanedinitrile,2-[(methylphenylamino)methylene]- structure
24115-28-4 structure
Product Name:Propanedinitrile,2-[(methylphenylamino)methylene]-
CAS No:24115-28-4
MF:C11H9N3
MW:183.209261655807
CID:260463
PubChem ID:319965
Update Time:2025-04-19

Propanedinitrile,2-[(methylphenylamino)methylene]- Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile,2-[(methylphenylamino)methylene]-
    • 2-[(N-methylanilino)methylidene]propanedinitrile
    • (N-methylanilinomethylene)malononitrile
    • [(N-Methyl-anilino)-methylen]-malononitril
    • [(N-methyl-anilino)-methylene]-malononitrile
    • < (Methylphenylamino)methylen> propandinitril
    • < N-Methyl-anilinomethylen> -malonsaeure-dinitril
    • AC1L81A8
    • Methylphenylaminomethylenmalodinitril
    • NSC266114
    • SCHEMBL11805141
    • NSC-266114
    • 24115-28-4
    • DTXSID50313056
    • Inchi: 1S/C11H9N3/c1-14(9-10(7-12)8-13)11-5-3-2-4-6-11/h2-6,9H,1H3
    • InChI Key: PSCBIEVLEFKPTH-UHFFFAOYSA-N
    • SMILES: N(/C=C(\C#N)/C#N)(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 183.07977
  • Monoisotopic Mass: 183.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.8Ų

Experimental Properties

  • PSA: 50.82
  • LogP: 2.05386

Propanedinitrile,2-[(methylphenylamino)methylene]- Related Literature

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